N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine
Description
Properties
CAS No. |
919787-06-7 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-22(16-10-6-3-7-11-16)19-18-12-20-14-23(18)17(13-21-19)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
JIOCNTCFMLSAGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(N3C2=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine can be achieved through several synthetic routes. One common method involves the use of one-pot Groebke–Blackburn–Bienayme multicomponent reactions . This method allows for the efficient construction of the imidazo[1,5-a]pyrazine core by combining multiple reactants in a single reaction vessel. The reaction conditions typically involve the use of a suitable solvent, such as methanol, and a catalytic amount of acetic acid .
Chemical Reactions Analysis
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has been identified as a potent inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair . This makes it a promising candidate for enhancing the efficacy of anticancer drugs that target DNA topoisomerases. Additionally, this compound has shown potential as an acetylcholinesterase inhibitor, which could be valuable in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as a TDP1 inhibitor, it binds to the catalytic site of the enzyme, blocking its activity and preventing the repair of DNA damage induced by topoisomerase inhibitors . This enhances the cytotoxic effects of these anticancer drugs. In the case of acetylcholinesterase inhibition, the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, leading to a reduction in acetylcholine breakdown and improved neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,5-a]pyrazine Derivatives
7-(4-Methoxyphenylmethyl)-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (Compound 3g)
- Structure : Features a sulfonyl group at C5, a methoxyphenylmethyl group at N7, and a phenyl substituent at C5.
- Properties :
- Comparison : The absence of an amine group and the presence of a ketone at C8 distinguish this compound from the target molecule. The sulfonyl group enhances stability but reduces nucleophilicity compared to the amine in the target compound.
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine (43j)
- Structure : Contains a bulky ethoxynaphthyl group at C1 and a piperidinylmethyl substituent at C3.
- Properties :
- The target compound’s diphenyl groups likely prioritize lipophilicity over selective receptor interactions.
Benzoimidazo[1,2-c]pyrimidin-amines
4-Methyl-3-phenylbenzo[4,5]imidazo[1,2-c]pyrimidin-1-amine (3k)
Thieno-Triazolo-Pyrimidines
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (4a-i)
- Structure : Fused thiophene-triazole-pyrimidine systems.
- Biological Activity : Exhibited low anticancer activity (growth inhibition <50% at 10⁻⁵ M) in NCI screenings .
- Comparison : The triazole ring introduces additional hydrogen-bonding sites, but the thiophene moiety reduces solubility compared to the target compound’s phenyl groups.
Data Table: Key Compounds and Properties
Key Findings and Insights
- Structural Flexibility : Substitution at the N and C5 positions (e.g., methyl, phenyl, sulfonyl) modulates solubility and target engagement.
- Biological Potential: Compounds with amine groups (e.g., 43j, target molecule) show promise for kinase inhibition, whereas ketone-containing derivatives (e.g., 3g) may serve as intermediates.
- Data Gaps: Limited toxicity and pharmacokinetic data exist for the target compound compared to analogs like 43j, which have detailed NMR and MS profiles .
Biological Activity
N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, particularly focusing on its role as a potential anticancer agent through the inhibition of specific enzymes involved in DNA repair mechanisms.
Chemical Structure and Properties
The compound features an imidazo[1,5-A]pyrazine core with two phenyl groups and a methyl amine substituent. Its molecular formula is with a molecular weight of approximately 300.36 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes.
Research indicates that this compound acts primarily as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is crucial for DNA repair processes, particularly in the context of cancer therapies where DNA damage is induced by chemotherapeutic agents. By inhibiting TDP1, this compound may enhance the efficacy of these agents by preventing the repair of drug-induced DNA damage, thereby promoting cancer cell death.
Competitive Inhibition
The compound has been shown to bind competitively to TDP1, mimicking substrate interactions within the enzyme's active site. This competitive inhibition is vital for understanding its therapeutic potential and optimizing its efficacy in cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Details |
|---|---|
| Target Enzyme | Tyrosyl-DNA phosphodiesterase 1 (TDP1) |
| Inhibition Type | Competitive inhibition |
| Potential Application | Enhancing efficacy of chemotherapeutic agents in cancer therapy |
| Molecular Weight | 300.36 g/mol |
| Molecular Formula |
Case Studies and Research Findings
Several studies have explored the potential applications of this compound in cancer treatment:
- In Vitro Studies : Laboratory investigations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results when tested against breast cancer cell lines, suggesting its potential as an adjunct therapy alongside established chemotherapeutics.
- Combination Therapies : The compound's ability to inhibit TDP1 suggests that it could be effectively combined with other anticancer drugs to enhance therapeutic outcomes. This synergistic effect could lead to improved survival rates in patients undergoing chemotherapy.
- Mechanistic Insights : Further mechanistic studies have indicated that the inhibition of TDP1 leads to increased levels of DNA damage markers in treated cells, reinforcing the notion that this compound could be a valuable tool in overcoming resistance mechanisms seen in various cancers .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyrazine | Contains a pyrazine ring fused to an imidazole | Different ring fusion pattern affecting reactivity |
| N-Methyl-imidazo[1,2-a]pyrazin-6-one | Similar core structure but different substituents | Variation may influence biological activity |
| 4-amino-imidazo[1,5-f][1,2,4]triazine | Contains triazine instead of pyrazine | Potential for different biological properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclization of precursors like 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, followed by recrystallization from methanol . Key parameters include temperature control (e.g., heating to 95°C for 18 hours in DMF with triethylamine as a base) and solvent selection (methanol for crystallization). Yield optimization often involves monitoring reaction progress via TLC or HPLC .
- Data Validation : Confirm product purity using melting point analysis (e.g., 573 K observed in analogous imidazo-pyrazine derivatives) and NMR spectroscopy (e.g., ¹H NMR resonances at δ 8.54–7.82 for aromatic protons) .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodology : Stability testing should include thermal gravimetric analysis (TGA) to assess decomposition temperatures (e.g., >250°C for similar compounds) and solvent stability studies in polar/non-polar solvents (e.g., methanol, DMSO). Monitor for degradation via HPLC-MS .
- Contradictions : While some studies report stability in methanol , others note limited data on hydrolytic or oxidative degradation . Researchers should pre-test storage conditions (e.g., inert atmosphere, desiccants) and validate stability over time .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- HRMS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁N₅O: 254.1042; observed: 254.1039) .
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.5, methyl groups at δ 2.5–3.0) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and packing motifs, as demonstrated for structurally related pyrazolo-triazolo-pyrimidines .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly its enzyme inhibition potential?
- Methodology :
- Target Selection : Prioritize kinases or phosphatases based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines show CSF1R inhibition ).
- Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. IC₅₀ values for related compounds range from 10 nM to 1 µM .
- Mechanistic Studies : Perform molecular docking (e.g., using AutoDock Vina) to identify key interactions (e.g., trifluoromethyl groups enhancing hydrophobic binding ).
Q. What strategies resolve contradictions in reported biological activities of imidazo-pyrazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and proprietary screens to identify outliers. For example, trifluoromethyl substitutions may enhance specificity but reduce solubility .
- Dose-Response Curves : Validate conflicting results using standardized protocols (e.g., NIH/NCATS assays) to rule out false positives from aggregation or assay interference .
Q. How can in vivo models be optimized to study the pharmacokinetics of this compound?
- Methodology :
- Prodrug Design : Improve bioavailability via esterification or PEGylation, as shown for colon-targeted CSF1R inhibitors .
- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Monitor metabolites (e.g., oxidation products) via HRMS .
Q. What computational approaches predict the reactivity of this compound in multicomponent reactions?
- Methodology :
- DFT Calculations : Optimize transition states for key reactions (e.g., Groebke-Blackburn-Bienaymé reactions) using Gaussian09 .
- Retrosynthetic Analysis : Apply tools like Synthia™ to identify viable routes for functionalization at position 7 .
Methodological Challenges and Solutions
Q. How to address the lack of ecological and toxicological data for this compound?
- Methodology :
- Ames Test : Assess mutagenicity using TA98/TA100 strains .
- Daphnia magna Assays : Evaluate acute toxicity (LC₅₀) per OECD Guidelines 202 .
Q. What experimental designs mitigate risks associated with handling hazardous intermediates during synthesis?
- Methodology :
- Safety Protocols : Use fume hoods for reactions involving volatile amines or trifluoromethylating agents .
- Real-Time Monitoring : Implement in situ FTIR or Raman spectroscopy to detect exothermic events .
Tables
| Key Analytical Data for Structural Confirmation |
|---|
| Technique |
| ----------------- |
| ¹H NMR (DMSO-d₆) |
| HRMS (ESI) |
| XRD |
| Reported Bioactivities of Analogous Compounds |
|---|
| Compound Class |
| ------------------------ |
| Pyrazolo[1,5-a]pyrimidines |
| Imidazo[1,2-a]pyrazines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
